molecular formula C16H19N3 B103753 3'-Ethyl-4-dimethylaminoazobenzene CAS No. 17010-65-0

3'-Ethyl-4-dimethylaminoazobenzene

Cat. No.: B103753
CAS No.: 17010-65-0
M. Wt: 253.34 g/mol
InChI Key: QTNNZELQKWUFTO-UHFFFAOYSA-N
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Description

3'-Ethyl-4-dimethylaminoazobenzene (3'-EtDAB) is an azo dye derivative structurally related to the well-studied hepatocarcinogen 3'-methyl-4-dimethylaminoazobenzene (3'-MeDAB).

Properties

CAS No.

17010-65-0

Molecular Formula

C16H19N3

Molecular Weight

253.34 g/mol

IUPAC Name

4-[(3-ethylphenyl)diazenyl]-N,N-dimethylaniline

InChI

InChI=1S/C16H19N3/c1-4-13-6-5-7-15(12-13)18-17-14-8-10-16(11-9-14)19(2)3/h5-12H,4H2,1-3H3

InChI Key

QTNNZELQKWUFTO-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)N=NC2=CC=C(C=C2)N(C)C

Canonical SMILES

CCC1=CC(=CC=C1)N=NC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Carcinogenic Activity

The carcinogenicity of aminoazo dyes is highly dependent on the position and type of substituents on the aromatic rings. Key findings from methyl-substituted analogues include:

Compound Relative Carcinogenicity Time to Max. Hepatic Bound Dye (Weeks) Key Observations
3'-Methyl-DAB 10–12 (highest) ~2 Rapid protein binding correlates with high carcinogenicity
4-Dimethylaminoazobenzene 6 ~4 Moderate activity; slower hepatic binding kinetics
2'-Methyl-DAB 2–3 ~8 Lower activity despite higher micromolar bound dye levels
4'-Methyl-DAB <1 ≥21 Minimal carcinogenicity; delayed binding
Hypothetical 3'-Ethyl-DAB Insufficient data Predicted longer than 3'-MeDAB Ethyl group’s steric bulk may delay metabolic activation or reduce binding efficiency.

Notes:

  • The 3'-methyl group in 3'-MeDAB optimizes metabolic activation, enabling rapid covalent binding to hepatic proteins, a critical step in carcinogenesis .
  • Ethyl groups are bulkier than methyl, which could hinder enzymatic activation or protein interactions .

Protein-Binding Kinetics and Metabolic Effects

  • 3'-MeDAB : Binds to liver proteins within hours, with peak levels at 2 weeks. Bound dye correlates with hepatocyte damage and cholangiofibrosis progression .
  • 4'-Fluoro-DAB : Shows distinct intracellular binding patterns (central cytoplasmic inclusions vs. peripheral in 3'-MeDAB) but similar tumorigenic endpoints .
  • 2-Methyl-DAB: Non-carcinogenic; induces minimal DNA damage but elevates bound dye levels paradoxically, suggesting non-critical binding sites .
  • 3'-EtDAB: Expected to bind hepatic proteins but with delayed kinetics due to slower metabolic processing. Ethyl groups may reduce binding specificity to carcinogenesis-critical proteins.

Cytotoxicity and DNA Damage

  • 3'-MeDAB : Causes significant prelabeled DNA loss (50% at 5 weeks) due to parenchymal cell death, indicating high cytotoxicity .
  • 4'-F-DAB: Induces bile duct proliferation and cholangiocarcinomas, similar to 3'-MeDAB, but with distinct histochemical markers (e.g., butyrocholinesterase activity) .
  • 3'-EtDAB: Likely less cytotoxic than 3'-MeDAB due to reduced metabolic activation efficiency. Ethyl groups may stabilize the molecule, delaying carcinogen-DNA adduct formation.

Structural-Activity Relationship (SAR) Trends

  • Substituent Position: Carcinogenicity follows 3' > 2' > 4' for methyl derivatives. Ethyl at 3' may follow similar trends but with diminished activity due to steric effects.
  • Electron-Donating Groups: Methyl and ethyl groups enhance metabolic stability of the azo bond, promoting liver-specific activation.
  • Metabolite Profiles : 3'-MeDAB generates m-toluidine-like metabolites upon reduction, critical for protein binding. Ethyl substitution may yield bulkier metabolites with altered binding specificity .

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